molecular formula C14H18O10 B14360213 Pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate CAS No. 92078-63-2

Pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate

Cat. No.: B14360213
CAS No.: 92078-63-2
M. Wt: 346.29 g/mol
InChI Key: QPLQOMFWNZNAPO-UHFFFAOYSA-N
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Description

Pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate is an organic compound with a complex structure. It consists of 18 hydrogen atoms, 14 carbon atoms, and 10 oxygen atoms, making a total of 42 atoms . This compound is notable for its multiple ester groups and its unique structural configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate typically involves the esterification of but-1-ene-1,1,3,3,4-pentacarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The products depend on the nucleophile used, resulting in various substituted esters.

Scientific Research Applications

Pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Industry: The compound is used in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism by which pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate exerts its effects involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical pathways. The compound’s multiple ester groups make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    But-1-ene-1,1,3,3,4-pentacarboxylic acid: The parent acid of pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate.

    Dimethyl but-1-ene-1,1,3,3,4-pentacarboxylate: A similar ester with fewer methyl groups.

Uniqueness

This compound is unique due to its high degree of methylation, which affects its reactivity and solubility. The multiple ester groups also provide multiple sites for chemical modification, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

92078-63-2

Molecular Formula

C14H18O10

Molecular Weight

346.29 g/mol

IUPAC Name

pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate

InChI

InChI=1S/C14H18O10/c1-20-9(15)7-14(12(18)23-4,13(19)24-5)6-8(10(16)21-2)11(17)22-3/h6H,7H2,1-5H3

InChI Key

QPLQOMFWNZNAPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C=C(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC

Origin of Product

United States

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